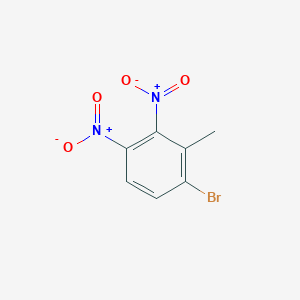

1-Bromo-2-methyl-3,4-dinitrobenzene

Overview

Description

1-Bromo-2-methyl-3,4-dinitrobenzene, also known as this compound, is an aromatic organic compound that is used in a wide range of scientific research applications. It is a colorless, crystalline solid that is insoluble in water, but soluble in organic solvents. It has a molecular formula of C7H5BrN2O4 and a molecular weight of 246.04 g/mol. It is a highly reactive compound and is used for a variety of applications in research laboratories.

Scientific Research Applications

Chemical Synthesis and Intermediate Uses 1-Bromo-2,4-dinitrobenzene, a closely related compound to 1-Bromo-2-methyl-3,4-dinitrobenzene, is primarily used as an intermediate in the synthesis of various medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials. Xuan et al. (2010) describe a method for synthesizing this compound from bromobenzene, achieving a yield of 94.8% and product purity higher than 99.0%. The structure of the target product was characterized using IR and NMR spectrometry, highlighting its potential in diverse chemical syntheses (Xuan et al., 2010).

Enzymatic Reactions and Metabolite Formation In biochemical studies, related dinitrobenzene compounds, such as 2,4-dinitrobenzene, have been used to investigate enzymatic processes. Tateishi et al. (1978) discovered a novel enzyme in rat liver that catalyzes the cleavage of the thioether linkage in cysteine conjugates of aromatic compounds like 2,4-dinitrobenzene. This research provides insights into the metabolism of drugs and other xenobiotics in the liver, with implications for understanding drug interactions and detoxification processes (Tateishi et al., 1978).

Chemical Reactions and Mechanisms The study of chemical reaction mechanisms often utilizes compounds like this compound. Gold et al. (1980) investigated the reaction of similar dinitrobenzenes with sodium borohydride, leading to insights into nucleophilic aromatic substitution by hydrogen. This research sheds light on the role of hydride Meisenheimer adducts as reaction intermediates, contributing to a deeper understanding of aromatic substitution reactions (Gold et al., 1980).

Structural Analysis and Materials Chemistry Compounds like this compound are also valuable in materials chemistry and structural analysis. Sørensen and Stuhr-Hansen (2009) synthesized 1-bromo-4-methylselenobenzene, a structurally related compound, and performed crystallographic analysis to understand its molecular structure. This type of research aids in the development of new materials with specific properties for various applications (Sørensen & Stuhr-Hansen, 2009).

Organometallic Chemistry and Ligand Synthesis In organometallic chemistry, 1-Bromo-2,4-dinitrobenzene has been used in the synthesis of N-heterocyclic carbenes (NHCs). Sato et al. (2012) synthesized NHCs bearing a 2,4-dinitrophenyl substituent, demonstrating the effect of this substituent on the σ-donating and π-accepting abilities of the carbenic carbon. Such studies are crucial for designing new ligands for metal complexes with tailored properties (Sato et al., 2012).

Mechanism of Action

Target of Action

The primary target of 1-Bromo-2-methyl-3,4-dinitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and a key target for electrophilic aromatic substitution .

Mode of Action

The compound undergoes a two-step mechanism known as electrophilic aromatic substitution .

- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

This mechanism allows the aromaticity of the benzene ring to be maintained throughout the reaction .

Biochemical Pathways

The biochemical pathway involved in this reaction is the electrophilic aromatic substitution . This pathway involves the substitution of a hydrogen atom in the aromatic system with an electrophile . The reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .

Pharmacokinetics

It’s known that the compound has high gi absorption

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a hydrogen atom in the benzene ring is replaced by an electrophile .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of the electrophilic aromatic substitution reaction can be affected by the temperature and the nature of the solvent . Additionally, the presence of other substituents on the benzene ring can also influence the reaction’s regioselectivity .

properties

IUPAC Name |

1-bromo-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYXHHOXCIPFBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579153 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

290353-57-0 | |

| Record name | 1-Bromo-2-methyl-3,4-dinitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-([1,1'-Biphenyl]-4-yl)-6-oxohexanoic acid](/img/structure/B1284139.png)

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)